molecular formula C16H13BrO3 B1266726 4-Bromo-2'-carboethoxybenzophenone CAS No. 51476-11-0

4-Bromo-2'-carboethoxybenzophenone

Cat. No.: B1266726
CAS No.: 51476-11-0
M. Wt: 333.18 g/mol
InChI Key: BAESXNFKJZRLNI-UHFFFAOYSA-N
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Description

4-Bromo-2'-carboethoxybenzophenone is an organic compound with the molecular formula C16H13BrO3 It is a derivative of benzoic acid and contains both ester and bromobenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromobenzoyl)benzoate typically involves the esterification of 2-(4-bromobenzoyl)benzoic acid with ethanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(4-bromobenzoyl)benzoate may involve a multi-step process starting from readily available raw materials such as bromobenzene and phthalic anhydride. The process includes bromination, Friedel-Crafts acylation, and subsequent esterification steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2'-carboethoxybenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

    Substitution: Depending on the nucleophile, products may include various substituted benzoates.

    Reduction: The major product is the corresponding alcohol.

    Hydrolysis: The products are 2-(4-bromobenzoyl)benzoic acid and ethanol.

Scientific Research Applications

4-Bromo-2'-carboethoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromobenzoyl)benzoate depends on its interaction with molecular targets. For example, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The bromobenzoyl group can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The ester group may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

4-Bromo-2'-carboethoxybenzophenone can be compared with other similar compounds such as:

    Ethyl 4-bromobenzoate: Lacks the additional benzoyl group, making it less complex and potentially less versatile in chemical reactions.

    Methyl 2-(4-bromobenzoyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.

    2-(4-Bromobenzoyl)benzoic acid: The carboxylic acid form of the compound, which can be used as a precursor in the synthesis of the ester.

This compound stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

ethyl 2-(4-bromobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-2-20-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAESXNFKJZRLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289053
Record name ethyl 2-(4-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51476-11-0
Record name NSC58708
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(4-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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